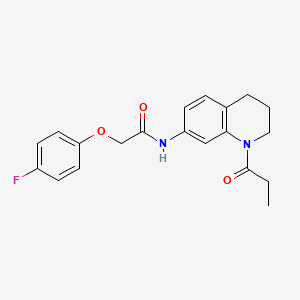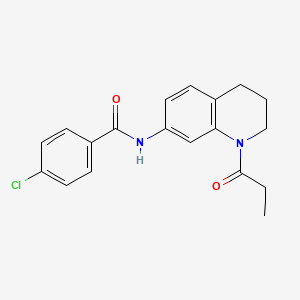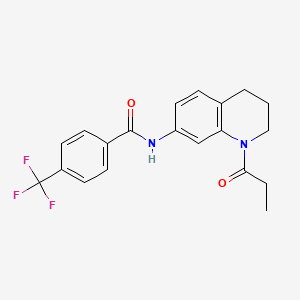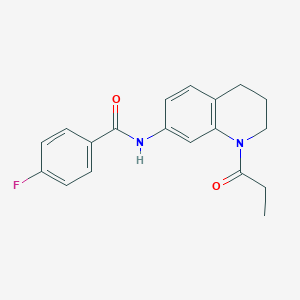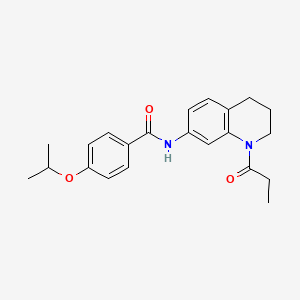
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide, also known as PPTQ, is a novel small molecule that has recently been developed for use in scientific research. PPTQ has a wide range of potential applications due to its unique chemical structure and properties.
作用機序
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide acts as an agonist at G-protein coupled receptors. When this compound binds to the receptor, it causes a conformational change in the receptor that activates the G-protein. The activated G-protein then interacts with other intracellular proteins, leading to a cascade of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the type of G-protein coupled receptor it binds to. In general, this compound can activate a variety of G-proteins, leading to a variety of biochemical and physiological effects. For example, this compound can activate G-proteins that are involved in the regulation of cell growth and differentiation, cell migration, and cell death. In addition, this compound can activate G-proteins that are involved in the regulation of neurotransmitter release, as well as the regulation of hormone release.
実験室実験の利点と制限
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has several advantages for use in laboratory experiments. This compound is a small molecule, which makes it easy to handle and store. In addition, this compound is highly soluble in a variety of solvents, making it easy to use in a variety of experiments. This compound is also relatively non-toxic, making it a safe choice for use in laboratory experiments.
However, there are a few limitations to the use of this compound in laboratory experiments. This compound is a relatively new molecule, and its mechanism of action is not yet fully understood. In addition, this compound is not as potent as some other G-protein agonists, which limits its use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of 4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in scientific research. One potential application is the development of this compound-based drugs for the treatment of diseases. This compound could also be used to study the effects of drugs on the central nervous system and immune system. In addition, this compound could be used to study the effects of drugs on cancer cells. Finally, this compound could be used to study the structure and dynamics of membrane proteins.
合成法
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is synthesized through a process known as the Diels-Alder reaction. This reaction involves the reaction of a diene, such as cyclopentadiene, with an alkene, such as 1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl, to form a cyclohexene ring. The cyclohexene ring is then reacted with propan-2-yloxybenzamide to form this compound. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an organic solvent, such as dichloromethane.
科学的研究の応用
4-(propan-2-yloxy)-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has a range of potential applications in scientific research. This compound has been used as a fluorescent probe to study the structure and dynamics of membrane proteins, as a tool to study the mechanism of action of G-protein coupled receptors, and as a tool to study the effects of drugs on cell signaling pathways. This compound has also been used to study the effects of drugs on the central nervous system, as well as to study the effects of drugs on cancer cells.
特性
IUPAC Name |
N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-21(25)24-13-5-6-16-7-10-18(14-20(16)24)23-22(26)17-8-11-19(12-9-17)27-15(2)3/h7-12,14-15H,4-6,13H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQITNTYARVKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

